molecular formula C10H19NO2 B3109437 Ethyl 2-(3-methylpiperidin-4-yl)acetate CAS No. 173186-92-0

Ethyl 2-(3-methylpiperidin-4-yl)acetate

Cat. No.: B3109437
CAS No.: 173186-92-0
M. Wt: 185.26 g/mol
InChI Key: PUEZACXRXDUMTB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methylpiperidin-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 3-methylpiperidine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the use of automated systems to control temperature, pressure, and reaction time to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its purity and composition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-methylpiperidin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor binding, and enzyme inhibition. Detailed studies on its mechanism of action are ongoing to fully elucidate its biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-methylpiperidin-4-yl)acetate can be compared with other piperidine derivatives:

    Piperidine: The parent compound, used widely in organic synthesis.

    Methylpiperidine: Similar structure but lacks the ester group, leading to different reactivity and applications.

    Ethyl 4-piperidone: Another derivative with a ketone group instead of an ester, used in different synthetic pathways.

The uniqueness of this compound lies in its ester functionality, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

ethyl 2-(3-methylpiperidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEZACXRXDUMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242497
Record name 4-Piperidineacetic acid, 3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173186-92-0
Record name 4-Piperidineacetic acid, 3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173186-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-methylpiperidin-4-yl)acetate
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Ethyl 2-(3-methylpiperidin-4-yl)acetate
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Ethyl 2-(3-methylpiperidin-4-yl)acetate
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Ethyl 2-(3-methylpiperidin-4-yl)acetate
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Ethyl 2-(3-methylpiperidin-4-yl)acetate
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Ethyl 2-(3-methylpiperidin-4-yl)acetate

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